An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Structure, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of 12-Deoxyphorbol 13-isobutyrate (DPB), a bioactive diterpenoid of the tigliane (B1223011) class. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and biological functions, particularly its role as a protein kinase C (PKC) activator.
Chemical Structure and Properties
12-Deoxyphorbol 13-isobutyrate is a phorbol (B1677699) ester characterized by a complex tetracyclic carbon skeleton. The isobutyrate group at the C-13 position is crucial for its biological activity. It is found naturally in plants of the Euphorbiaceae family.[1]
Table 1: Physicochemical Properties of 12-Deoxyphorbol 13-Isobutyrate
| Property | Value | Source |
| IUPAC Name | [(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dienyl] 2-methylpropanoate | PubChem CID: 107855[1] |
| Molecular Formula | C₂₄H₃₄O₆ | PubChem CID: 107855[1] |
| Molecular Weight | 418.5 g/mol | PubChem CID: 107855[1] |
| CAS Number | 25090-74-8 | PubChem CID: 107855[1] |
| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK--[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | PubChem CID: 107855 |
| InChI Key | QSTFRCUXCBXJAW-CYZOKXGXSA-N | PubChem CID: 107855 |
Table 2: Spectroscopic Data for a Related Phorbol Ester (for reference)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.6 | 3.12 (m) |
| 2 | 37.1 | 2.51 (m) |
| 3 | 212.1 | - |
| 4 | 159.2 | 7.63 (s) |
| 5 | - | - |
| 6 | - | - |
| 7 | 47.1 | 3.25 (m) |
| 8 | 78.4 | 4.49 (d, 9.6) |
| 9 | 57.0 | 2.21 (m) |
| 10 | 45.4 | 2.51 (m) |
| 11 | 39.8 | 2.05 (m) |
| 12 | - | - |
| 13 | 77.0 | 5.58 (d, 9.6) |
| 14 | 36.8 | 2.51 (m) |
| 15 | 24.0 | 1.18 (s) |
| 16 | 16.4 | 1.16 (s) |
| 17 | 27.2 | 1.25 (s) |
| 18 | 10.1 | 0.92 (d, 6.4) |
| 19 | 19.4 | 1.76 (s) |
| 20 | 69.1 | 4.09 (s) |
| 1' (Isobutyrate) | 177.1 | - |
| 2' (Isobutyrate) | 34.4 | 2.51 (m) |
| 3', 4' (Isobutyrate) | 19.3, 19.2 | 1.18 (d, 7.0) |
Source: Adapted from spectroscopic data of related phorbol esters found in natural isolates.
Chemical Synthesis
The chemical synthesis of 12-Deoxyphorbol 13-isobutyrate from the parent compound, phorbol, involves a strategy of selective protection and acylation. The reactivity of the hydroxyl groups on the phorbol skeleton is in the order of C-20 > C-13 > C-12 due to steric hindrance. Therefore, to achieve selective acylation at the C-13 position, the more reactive C-20 primary allylic alcohol must first be protected.
Experimental Protocol: Representative Synthesis of 12-Deoxyphorbol 13-Isobutyrate
Note: This protocol is a representative procedure based on general methods for phorbol ester synthesis. Specific reaction yields and comprehensive characterization data for this exact synthesis are not available in the cited literature.
Step 1: Protection of the C-20 Hydroxyl Group of Phorbol
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Dissolution: Dissolve phorbol in anhydrous pyridine.
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Addition of Protecting Group: Add triphenylmethyl chloride (trityl chloride) in a portion-wise manner at 0°C.
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Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
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Purification: Purify the resulting phorbol-20-trityl ether by silica (B1680970) gel column chromatography.
Step 2: Selective Acylation at C-13
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Reagent Mixture: In a flask, combine phorbol-20-trityl, isobutyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758).
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Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to the stirred mixture.
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Reaction: Stir the reaction at room temperature for 18-24 hours. Careful monitoring by TLC is crucial to ensure mono-acylation and prevent di-acylation at C-12.
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Workup: Evaporate the solvent in vacuo.
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Purification: Purify the product, 12-deoxyphorbol-13-isobutyrate-20-trityl, by silica gel column chromatography.
Step 3: Deprotection of the C-20 Hydroxyl Group
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Acidic Hydrolysis: Dissolve the purified product from Step 2 in a suitable solvent system, such as a mixture of dichloromethane and methanol.
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Acid Addition: Add a mild acid, such as p-toluenesulfonic acid or dilute HCl, and stir at room temperature.
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Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
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Workup: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
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Final Purification: Dry the organic layer, concentrate it, and purify the final product, 12-Deoxyphorbol 13-isobutyrate, by flash chromatography or preparative HPLC.
Logical Workflow for Synthesis
Caption: Synthesis workflow for 12-Deoxyphorbol 13-isobutyrate.
Biological Activity and Signaling Pathways
The primary mechanism of action for 12-Deoxyphorbol 13-isobutyrate is the activation of Protein Kinase C (PKC). By mimicking the endogenous ligand diacylglycerol (DAG), it binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane. This activation triggers a cascade of downstream signaling events that mediate its diverse biological effects.
Key Biological Activities:
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Neurogenesis: DPB promotes the proliferation of adult neural progenitor cells (NPCs), suggesting its potential as a therapeutic agent for neurodegenerative disorders.[2] This effect is mediated by PKC activation.
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Vasocontraction: DPB induces contraction in isolated vascular smooth muscle, such as the rat thoracic artery.[3] This is attributed to PKC activation increasing the calcium sensitivity of the contractile apparatus.[3]
Signaling Pathway: PKC Activation
Upon binding of DPB, PKC is activated and phosphorylates a wide array of downstream target proteins on serine and threonine residues. This leads to the modulation of various cellular processes.
Caption: General signaling pathway of PKC activation by DPB.
Downstream Signaling in Neurogenesis
In the context of neurogenesis, PKC activation can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation.
Caption: PKC-mediated MAPK signaling in neurogenesis.
Quantitative Biological Data
Note: Specific EC₅₀ or IC₅₀ values for 12-Deoxyphorbol 13-isobutyrate's biological activities are not consistently reported in the reviewed scientific literature. The table below presents available binding affinity data.
Table 3: Binding Affinity of Radiolabeled DPB
| Ligand | Preparation | Binding Site | Affinity (Kd) |
| [³H]DPB | Mouse Skin Particulate | Site 1 | 6.9 nM |
| [³H]DPB | Mouse Skin Particulate | Site 2 | 86 nM |
Source: Adapted from Dunn, J. A., & Blumberg, P. M. (1986). Specific binding of [20-3H]12-deoxyphorbol 13-isobutyrate to phorbol ester receptor subclasses in mouse skin particulate preparations. Cancer research, 46(1), 339-344.
Key Experimental Protocols
Protocol 1: In Vitro PKC Activation Assay
This protocol describes a method to measure the kinase activity of PKC in response to DPB using a radioactive assay.
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Enzyme Preparation: Isolate PKC from a relevant cell line or tissue source, or use a commercially available purified PKC isoform.
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Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA). For the activated condition, add phosphatidylserine (B164497) (e.g., 200 µg/ml) and DPB (at desired concentrations, e.g., 10 nM - 1 µM) as cofactors.
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Substrate Addition: Add a known PKC substrate, such as Myelin Basic Protein (MBP) (e.g., 1 µg per reaction).
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Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 5 µCi) and non-radiolabeled ATP (e.g., 20 µM).
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Incubation: Incubate the samples at 30°C for 10-30 minutes with gentle shaking.
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Termination: Stop the reaction by adding 5x SDS-PAGE loading buffer.
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Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate. Quantify the band intensity to determine relative PKC activity.
Protocol 2: Neurosphere Proliferation Assay
This assay is used to assess the effect of DPB on the proliferation of neural progenitor cells.
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Cell Culture: Culture neural progenitor cells in a serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in non-adherent culture flasks or plates.
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Plating: Dissociate existing neurospheres into single cells and plate them at a low density (e.g., 10,000 cells/ml) in a 96-well non-adherent plate.
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Treatment: Add 12-Deoxyphorbol 13-isobutyrate at various concentrations (e.g., 1 nM to 1 µM) to the wells at the time of seeding. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for the formation of new neurospheres.
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Quantification:
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Number: Count the number of newly formed neurospheres in each well using a microscope.
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Size: Measure the diameter of the neurospheres using imaging software. An increase in the number and size of neurospheres indicates enhanced proliferation.
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Protocol 3: Vascular Smooth Muscle Contraction Assay
This ex vivo protocol measures the contractile effect of DPB on vascular tissue.
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Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta in cold, oxygenated Krebs-Henseleit buffer.
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Mounting: Cut the aorta into rings (2-3 mm in width) and mount them in an isolated organ bath system containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
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Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
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Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
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Treatment: After a washout period, add cumulative concentrations of 12-Deoxyphorbol 13-isobutyrate to the organ bath and record the isometric tension changes using a force transducer.
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Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot a concentration-response curve to determine the potency and efficacy of DPB.
References
- 1. 12-Deoxyphorbol 13-Isobutyrate | C24H34O6 | CID 107855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro protocol v1 [protocols.io]
- 3. 12-Deoxyphorbol 13-isobutyrate contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
